molecular formula C12H10F3N3O2S B6557918 2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetamide CAS No. 1040651-04-4

2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetamide

Cat. No.: B6557918
CAS No.: 1040651-04-4
M. Wt: 317.29 g/mol
InChI Key: SKSAFJKPIIMAFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetamide is a synthetic small molecule featuring a distinct 2-aminothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and its role as a key intermediate in constructing more complex molecular architectures . The compound's structure integrates a phenyl group modified with a trifluoromethoxy substituent, a common strategy in lead optimization to enhance metabolic stability and modulate lipophilicity and binding affinity . The acetamide moiety further increases its utility as a versatile building block, analogous to other commercially available thiazol-4-yl acetamide derivatives . This compound is of significant value in early-stage drug discovery and chemical biology research. Its molecular framework is highly relevant for the development of therapeutic agents, mirroring structural motifs found in compounds investigated as glucokinase activators for diabetes treatment and other pharmacologically active molecules . Researchers can employ it as a core scaffold for generating compound libraries or as a chemical probe to investigate novel biological targets and pathways, particularly those involving enzymes and receptors where the 2-aminothiazole motif is known to interact . The presence of the hydrogen-bond donor and acceptor groups within the structure makes it a suitable candidate for molecular docking studies and in silico screening campaigns aimed at identifying new lead compounds . Applications: This chemical is intended for use in non-clinical research, including but not limited to: 1. Medicinal Chemistry and Hit-to-Lead Optimization: Serves as a key intermediate for the synthesis of novel molecules with potential pharmacological properties . 2. Biological Screening: Can be used in high-throughput screening assays to identify initial hits against various therapeutic targets . 3. Structure-Activity Relationship (SAR) Studies: The structure allows for synthetic modification at multiple sites, facilitating the exploration of SAR to enhance potency and selectivity . Warning: This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information presented is for informational purposes for the scientific research community.

Properties

IUPAC Name

2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2S/c13-12(14,15)20-9-3-1-7(2-4-9)17-11-18-8(6-21-11)5-10(16)19/h1-4,6H,5H2,(H2,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSAFJKPIIMAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=CS2)CC(=O)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetamide typically involves the reaction of 4-(trifluoromethoxy)aniline with a thiazole derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to 2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetamide show efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Potential

Thiazole-containing compounds have been explored for their anticancer activities. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest. For example, derivatives have been shown to target specific kinases involved in cancer progression.

Anti-inflammatory Properties

The compound's structural features may confer anti-inflammatory effects, making it a candidate for treating conditions like arthritis or other inflammatory diseases. Thiazoles are known to inhibit pro-inflammatory cytokines, which could be beneficial in managing chronic inflammation.

Enzyme Inhibition

Research has pointed towards the potential of this compound as an enzyme inhibitor. For instance, it may act on enzymes related to metabolic pathways or signal transduction processes, providing avenues for drug development in metabolic disorders.

Neuroprotective Effects

Some studies have suggested neuroprotective effects of thiazole derivatives against neurodegenerative diseases like Alzheimer’s and Parkinson’s. The ability of this compound to cross the blood-brain barrier due to its lipophilic nature could enhance its therapeutic profile in neuroprotection.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives for their antimicrobial activity. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against S. aureus .

Case Study 2: Anticancer Activity

In another study focusing on cancer cell lines, the compound was tested against breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations of 10 µM and higher, indicating potential for further development as an anticancer agent .

Case Study 3: Neuroprotection

A research article highlighted the neuroprotective effects of thiazole derivatives in models of oxidative stress-induced neuronal damage. The compound demonstrated the ability to reduce cell death by up to 40% compared to control groups .

Mechanism of Action

The mechanism of action of 2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aryl Substituents

Table 1: Key Structural Variations and Properties
Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-(Trifluoromethoxy) C₁₂H₁₀F₃N₃O₂S 325.29 Enhanced polarity from -OCF₃; potential CNS activity due to BBB permeability
(2-{[4-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic acid 4-(Trifluoromethyl) C₁₂H₉F₃N₂O₂S 302.27 Higher lipophilicity (CF₃ vs. OCF₃); carboxylic acid group increases acidity
N-(4-{2-[(4-Methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide 4-Methoxy C₁₈H₁₇N₃O₂S 339.41 Electron-donating -OCH₃ group; improved solubility in polar solvents
N-{4-[2-(3-Fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide 3-Fluoro C₁₇H₁₄FN₃OS 327.38 Fluorine’s electronegativity enhances binding to aromatic receptors
N-{4-[2-(2-Fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide 2-Fluoro C₁₇H₁₄FN₃OS 327.38 Ortho-substitution may sterically hinder target engagement

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF₃, -OCF₃) : Increase metabolic stability and lipophilicity but may reduce aqueous solubility. The trifluoromethoxy group in the target compound offers a balance between polarity and stability compared to trifluoromethyl .
  • Electron-Donating Groups (e.g., -OCH₃) : Improve solubility but may reduce membrane permeability. The 4-methoxy derivative (C₁₈H₁₇N₃O₂S) is a candidate for oral formulations .
  • Halogen Substituents (e.g., -F) : Fluorine’s electronegativity enhances binding to hydrophobic pockets in enzymes or receptors. Meta-fluorine (3-F) shows better activity than ortho-fluorine (2-F) in kinase assays .

Pharmacological Analogues with Thiazole-Acetamide Scaffold

Mirabegron (β3-Adrenoceptor Agonist)
  • Structure: 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide .
  • Key Differences: Mirabegron has a hydroxy-phenylethylaminoethyl side chain instead of a trifluoromethoxyphenyl group. This modification confers selectivity for β3-adrenoceptors, making it effective for overactive bladder syndrome .
  • Activity: The target compound lacks the β3-adrenoceptor agonist activity due to the absence of the critical hydroxy-phenylethyl moiety .
Multi-Target Kinase Inhibitors
  • Example: N-(3-fluorophenyl)-2-(2-{[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino}-1,3-thiazol-4-yl)acetamide .
  • Comparison : The quinazolinyl-morpholinyl group in this compound enables dual inhibition of Aurora A and STK1 kinases. The target compound’s trifluoromethoxy group may instead favor interactions with cytochrome P450 enzymes or inflammatory targets .

Biological Activity

2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetamide, known by its CAS number 918793-32-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C₁₂H₉F₃N₂O₃S, with a molecular weight of 318.28 g/mol. Its structure features a thiazole ring linked to an acetamide group and a trifluoromethoxy-substituted phenyl moiety, which plays a crucial role in its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines. In vitro assays indicated that the compound could inhibit cell proliferation in MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells with IC₅₀ values ranging from 0.45 µM to 0.53 µM .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC₅₀ (µM)
MCF-70.45
A5490.53
HeLa0.52

Antimicrobial Activity

In addition to its anticancer properties, the compound has also demonstrated antimicrobial activity against various pathogens. The structural characteristics that enhance its interaction with bacterial enzymes make it a candidate for further development as an antibacterial agent .

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the compound's effect on centrosome-amplified cancer cells, showing that it induced multipolar mitosis, leading to cell death through aberrant cell division mechanisms . This highlights its potential as a therapeutic agent targeting specific cellular pathways in cancer.
  • Antimicrobial Evaluation : Another research effort focused on the compound's efficacy against Mycobacterium tuberculosis (Mtb). The results indicated that derivatives of thiazole compounds could inhibit MurB enzyme activity, suggesting a pathway for developing new anti-tuberculosis drugs .

Q & A

Basic Research Questions

Q. What synthetic routes are suitable for preparing 2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis of thiazole-acetamide derivatives typically involves cyclization reactions between thiourea intermediates and α-haloketones or α-haloesters. For example, in structurally related compounds, such as mirabegron (a β3-adrenoceptor agonist), the thiazole core is formed via condensation of thiourea derivatives with bromoketones under basic conditions (e.g., NaHCO₃ in ethanol) . Optimization may include solvent selection (e.g., DMF for polar intermediates), temperature control (reflux vs. room temperature), and catalyst use (e.g., CuI for Ullmann-type couplings in aryl amination) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the thiazole ring, acetamide linkage, and trifluoromethoxy substituent. For example, the thiazole C-H proton typically appears as a singlet near δ 7.5–8.5 ppm, while the trifluoromethoxy group shows a characteristic ¹⁹F signal .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the trifluoromethoxy group (e.g., m/z = 119 for CF₃O⁻) .
  • Elemental Analysis : Ensures stoichiometric consistency (e.g., C, H, N, S percentages) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodology :

  • Receptor Binding Assays : Use radioligand displacement studies (e.g., β3-adrenoceptor binding, as seen in mirabegron studies) to assess affinity .
  • Enzyme Inhibition Assays : Test against targets like acetylcholinesterase (AChE) using Ellman’s method, though thiazole derivatives may show weak activity here .
  • Antimicrobial Screening : Follow CLSI guidelines for MIC determination against bacterial/fungal strains (e.g., Candida parapsilosis) .

Advanced Research Questions

Q. How can computational modeling elucidate the binding mode of this compound to β3-adrenoceptors?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions between the thiazole-acetamide scaffold and β3-adrenoceptor active sites. Key residues (e.g., Ser144, Asn332) may form hydrogen bonds with the acetamide carbonyl and amino groups .
  • MD Simulations : Perform 100-ns simulations in explicit solvent to assess binding stability and conformational changes .
  • Free Energy Calculations : Apply MM/GBSA to quantify binding affinity differences between structural analogs .

Q. What structural modifications could enhance metabolic stability while retaining β3-adrenoceptor activity?

  • Methodology :

  • Bioisosteric Replacement : Substitute the trifluoromethoxy group with metabolically stable groups (e.g., trifluoromethyl or cyclopropylmethoxy) to reduce oxidative degradation .
  • Prodrug Design : Introduce ester or amide prodrug moieties at the acetamide nitrogen to improve oral bioavailability .
  • Deuterium Incorporation : Replace labile hydrogens (e.g., α to the thiazole ring) with deuterium to slow CYP450-mediated metabolism .

Q. How should researchers address discrepancies in reported IC₅₀ values across different studies?

  • Methodology :

  • Standardize Assay Conditions : Control variables like buffer pH, temperature, and cell passage number (e.g., HEK-293 cells for receptor assays) .
  • Validate Compound Integrity : Use HPLC-UV or LC-MS to confirm compound stability under assay conditions .
  • Cross-Validate with Orthogonal Assays : Compare results from radioligand binding (e.g., ³H-mirabegron displacement) with functional assays (e.g., cAMP accumulation) .

Q. What strategies can optimize BBB penetration for CNS-targeted applications?

  • Methodology :

  • Lipophilicity Adjustment : Aim for logP values of 2–3 via substituent modifications (e.g., replacing polar groups with halogens) .
  • P-glycoprotein Inhibition : Co-administer P-gp inhibitors (e.g., elacridar) or design compounds with reduced P-gp substrate recognition .
  • In Silico Prediction : Use tools like SwissADME to predict BBB permeability based on molecular descriptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.